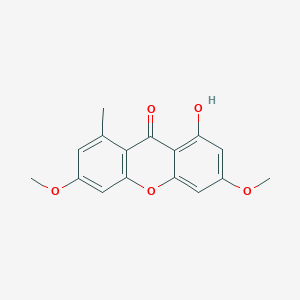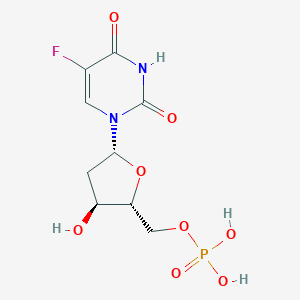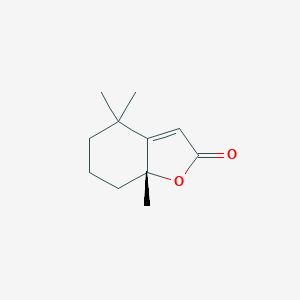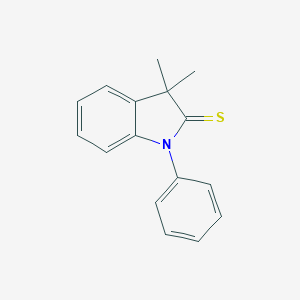
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a derivative of the naturally occurring compound tryptamine and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is not fully understood, but it is thought to act on a range of receptors in the brain, including serotonin receptors. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been found to have a high affinity for the 5-HT2A receptor, which is thought to play a role in the psychedelic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a range of biochemical and physiological effects, including changes in perception, mood, and cognition. Ingesting 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can produce intense visual and auditory hallucinations, as well as feelings of euphoria and spiritual insight. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has also been found to increase heart rate and blood pressure, as well as activate the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a number of advantages for use in laboratory experiments, including its potency and selectivity for certain receptors. However, there are also limitations to its use, including the potential for adverse effects and the difficulty in controlling the dose and duration of exposure.
Direcciones Futuras
There are a number of potential future directions for research on 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including further investigation of its role in the brain and its potential therapeutic applications. One area of interest is the potential use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in treating addiction and other mental health disorders. Additionally, there is ongoing research into the use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in combination with other compounds, such as ayahuasca, for spiritual and therapeutic purposes.
Métodos De Síntesis
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can be synthesized through a multistep process involving the reaction of tryptamine with various reagents. One common synthesis method involves the reaction of tryptamine with 2-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide. This reaction produces an intermediate compound, which can be further reacted with sulfur to yield 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione.
Aplicaciones Científicas De Investigación
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and psychiatry. One area of research has focused on the role of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in the brain and its potential as a neurotransmitter or neuromodulator. Other studies have investigated the potential therapeutic applications of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including its use in treating depression, anxiety, and addiction.
Propiedades
Número CAS |
112817-87-5 |
|---|---|
Nombre del producto |
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione |
Fórmula molecular |
C16H15NS |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenylindole-2-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)13-10-6-7-11-14(13)17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
LHJCAADBCAUINH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



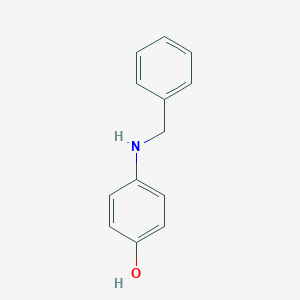
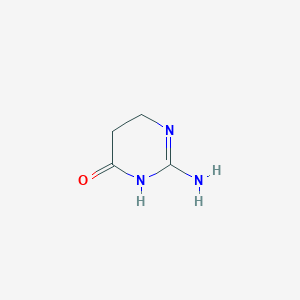
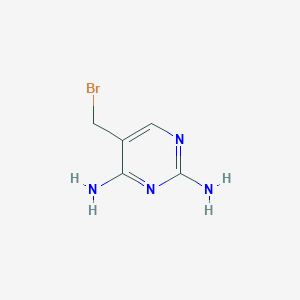
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
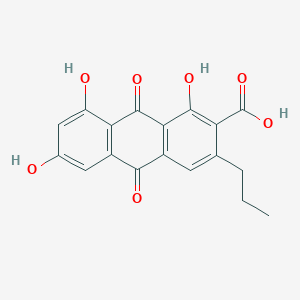
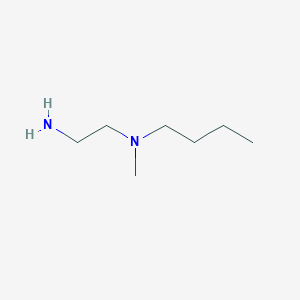
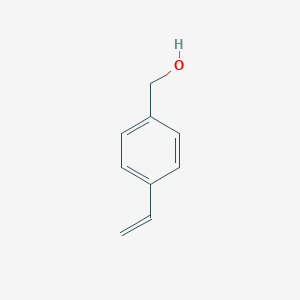
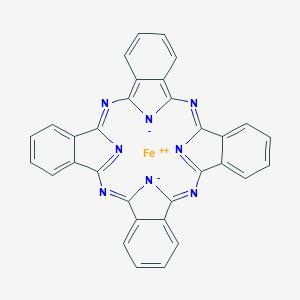
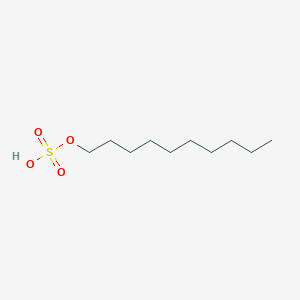
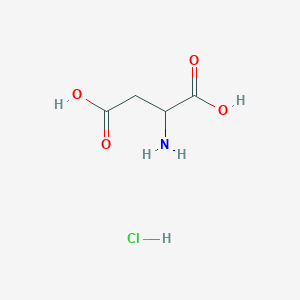
![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
